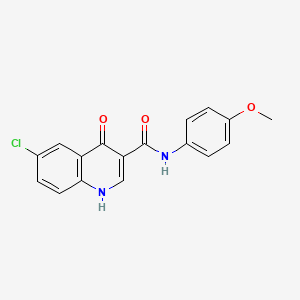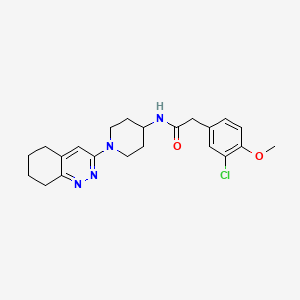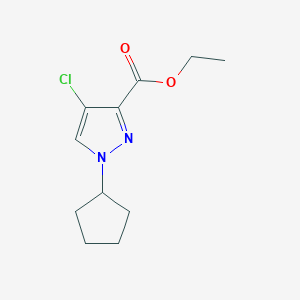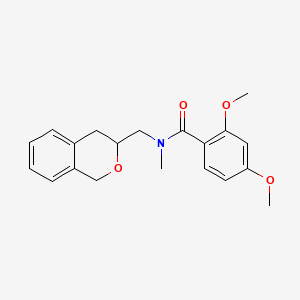
4-Ethoxy-7-methoxycoumarin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxy-7-methoxycoumarin, also known as 7-Ethoxy-4-methylcoumarin , is a derivative of coumarin . It has a molecular formula of C12H12O4 and a molecular weight of 220.22 .
Synthesis Analysis
The synthesis of 4-Ethoxy-7-methoxycoumarin and its derivatives has been a subject of interest in many research groups . The Pechmann coumarin synthesis method is commonly used, where the influence of various Lewis acids on the reaction is explored to determine optimal synthesis conditions .Molecular Structure Analysis
The molecular structure of 4-Ethoxy-7-methoxycoumarin consists of 12 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving 4-Ethoxy-7-methoxycoumarin are influenced by various factors. For instance, the Pechmann coumarin synthesis method involves the condensation of ethyl 3-oxobutanoate with more nucleophilic resorcinol under the catalysis of different Lewis acids .Physical And Chemical Properties Analysis
4-Ethoxy-7-methoxycoumarin has a molecular weight of 204.2219 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Fluorescent Probes and Sensors
4-Ethoxy-7-methoxycoumarin is commonly used as a fluorophore due to its desirable photophysical properties. Its large π-π conjugated system with electron-rich and charge transfer properties makes it an excellent choice for designing fluorescent probes and sensors. Researchers utilize its fluorescence to detect biological activities, such as enzyme reactions and cellular processes .
Cytochrome P450 (CYP) Enzyme Assays
Traditionally, coumarin substrates have been employed to measure the oxidative activities of cytochrome P450 (CYP) enzymes. Specifically, profluorescent coumarins are highly sensitive, although they generally lack selectivity for individual CYP forms. Recent advancements, aided by molecular modeling, have led to the development of new coumarin-based substrates with improved selectivity for measuring CYP and conjugating enzyme activities .
Metabolism Studies
Researchers use 4-Ethoxy-7-methoxycoumarin in metabolism studies to investigate how xenobiotics (foreign substances) are transformed within living organisms. By assessing its metabolism, scientists gain insights into detoxification processes, drug interactions, and potential toxicity. This compound serves as a valuable tool for understanding metabolic pathways .
Cell-Penetrating Peptides
In the field of peptide research, 4-Ethoxy-7-methoxycoumarin has been utilized in the preparation of cell-penetrating peptides . These peptides are designed to efficiently enter cells and deliver cargo (such as drugs or imaging agents). The fluorescent label provided by this coumarin derivative aids in tracking and studying peptide uptake and intracellular distribution .
Cosmetics Analysis
Due to concerns about liver and kidney toxicity, researchers have developed an HPLC method for determining coumarins in cosmetics. Among the coumarins studied, 4-Ethoxy-7-methoxycoumarin is included. This analysis helps ensure the safety of cosmetic products by assessing the presence and levels of potentially harmful compounds .
Chemical Structure Investigations
Beyond its applications in biological research, 4-Ethoxy-7-methoxycoumarin is also studied for its chemical structure . Researchers explore its properties, reactivity, and interactions, contributing to our understanding of organic chemistry and molecular behavior .
Mechanism of Action
Target of Action
The primary targets of 4-Ethoxy-7-methoxycoumarin are mammalian cytochromes P450 1A1, 2B4, and 2B6 . These enzymes play a crucial role in the metabolism of xenobiotics and endogenous compounds.
Mode of Action
4-Ethoxy-7-methoxycoumarin interacts with its targets, the cytochromes P450, by serving as a substrate for these enzymes . The interaction results in the O-deethylation of 4-Ethoxy-7-methoxycoumarin, representing the activity of these cytochromes .
Biochemical Pathways
The interaction of 4-Ethoxy-7-methoxycoumarin with cytochromes P450 affects the metabolic pathways involving these enzymes. The O-deethylation of 4-Ethoxy-7-methoxycoumarin by these enzymes can lead to changes in the downstream effects of these pathways .
Pharmacokinetics
Given its interaction with cytochromes p450, it is likely that these enzymes play a role in its metabolism .
Result of Action
The molecular and cellular effects of 4-Ethoxy-7-methoxycoumarin’s action are primarily related to its role as a substrate for cytochromes P450. By undergoing O-deethylation, it can influence the activity of these enzymes and potentially affect the metabolism of other compounds .
Safety and Hazards
properties
IUPAC Name |
4-ethoxy-7-methoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-3-15-10-7-12(13)16-11-6-8(14-2)4-5-9(10)11/h4-7H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYREIQSILTYNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=O)OC2=C1C=CC(=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,5-dimethylphenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2706097.png)
![(5-Methyl-1,2-oxazol-3-yl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone](/img/structure/B2706099.png)
![Ethyl 4-chloro-5-methyl-2-[(phenylthio)methyl]thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2706100.png)


![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-methyloxalamide](/img/structure/B2706106.png)


![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-4-(trifluoromethoxy)benzamide](/img/structure/B2706113.png)
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2706114.png)
![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluoro-4-methoxyphenyl)acetamide](/img/structure/B2706116.png)
![2-((4-chlorophenoxy)methyl)-1-isopropyl-1H-benzo[d]imidazole](/img/structure/B2706117.png)
